An In-depth Technical Guide to the Spectral Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
An In-depth Technical Guide to the Spectral Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies required for the unambiguous identification and quality control of this versatile compound.
Introduction: The Significance of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, with the chemical formula C₉H₄Cl₂FN₃O and a molecular weight of 260.05 g/mol , is a highly functionalized molecule of significant interest in medicinal and materials chemistry.[1] Its triazine core serves as a scaffold for the synthesis of a diverse range of compounds, including kinase inhibitors and other biologically active molecules. The strategic placement of two reactive chlorine atoms allows for sequential nucleophilic substitution, enabling the construction of complex molecular architectures. The presence of a 3-fluorophenoxy group can enhance the biological activity and fine-tune the electronic properties of the final products. Given its pivotal role as a synthetic building block, rigorous spectral analysis is paramount to ensure its identity, purity, and stability.
Synthesis and Purification: A Controlled Approach
The synthesis of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of one equivalent of 3-fluorophenol with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to a successful synthesis lies in the precise control of reaction conditions to favor monosubstitution and prevent the formation of di- and tri-substituted byproducts.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is outlined below. This protocol is designed to be a self-validating system, with in-process controls to ensure high yield and purity.
Materials:
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Cyanuric chloride (TCT)
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3-Fluorophenol
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Diisopropylethylamine (DIEA)
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Dichloromethane (DCM), anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
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Ethanol
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Deionized water
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0°C in an ice bath.
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In a separate flask, prepare a solution of 3-fluorophenol (1.0 eq) and diisopropylethylamine (1.0 eq) in anhydrous dichloromethane.
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Add the 3-fluorophenol/DIEA solution dropwise to the cooled cyanuric chloride solution over 30 minutes, maintaining the temperature at 0°C.[2][3]
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Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to obtain 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine as a white solid.
Rationale for Experimental Choices
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Temperature Control: Maintaining the reaction at 0°C is critical to ensure monosubstitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. Higher temperatures can lead to the formation of undesired di- and tri-substituted products.[3]
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Base Selection: Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. Its organic nature ensures good solubility in the reaction medium.
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Solvent Choice: Dichloromethane is an excellent solvent for the reactants and does not participate in the reaction.
Caption: Synthetic workflow for 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the comprehensive characterization of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. This section details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the title compound. Both ¹H and ¹³C NMR are routinely employed for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
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Experimental Protocol: A sample of 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher spectrometer.
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Data Interpretation: The aromatic protons of the 3-fluorophenoxy group are expected to appear as a complex multiplet in the range of δ 7.30-7.45 ppm.[1] The integration of this multiplet should correspond to four protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
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Experimental Protocol: A sample of 20-30 mg of the compound is dissolved in 0.6-0.7 mL of CDCl₃ with TMS. The spectrum is typically acquired with proton decoupling.
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Data Interpretation: The carbon atoms of the triazine ring are expected to resonate in the downfield region, typically between δ 165-175 ppm. The carbon atoms of the 3-fluorophenoxy group will appear in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic C-F coupling.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.30 - 7.45 (m, 4H) | 115 - 165 |
| Triazine Carbons | - | 165 - 175 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.
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Experimental Protocol: The analysis is typically performed using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
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Data Interpretation: The protonated molecule, [M+H]⁺, is expected to be the base peak. The molecular formula C₉H₄Cl₂FN₃O gives a calculated monoisotopic mass of 258.9742 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion is 259.9820. One source reports an observed LCMS [M+H]⁺ at m/z 261.1, which is consistent with this calculated value.[1] Another source mentions an expected [M+H]⁺ of 288.98, which is likely an error or refers to a different adduct.[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities.
Caption: Proposed fragmentation pathway for 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
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Experimental Protocol: The spectrum can be recorded on a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Interpretation: The FTIR spectrum is expected to show characteristic absorption bands for the triazine ring, the C-Cl bonds, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the fluorophenoxy group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Triazine Ring (C=N stretching) | 1550 - 1450 |
| Aromatic C=C Stretching | 1600 - 1400 |
| C-O-C Stretching (Aryl Ether) | 1270 - 1230 |
| C-Cl Stretching | 850 - 550 |
| C-F Stretching | 1400 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
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Experimental Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) is prepared, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).
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Data Interpretation: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the triazine and fluorophenoxy chromophores. The presence of the conjugated system will likely result in absorption maxima in the UV region. For similar triazine derivatives, absorption maxima are often observed in the 220-280 nm range.
Conclusion
The successful synthesis and characterization of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine are crucial for its application in further chemical transformations. This guide has provided a detailed framework for its preparation and comprehensive spectral analysis. By adhering to the described protocols and understanding the principles behind the data interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
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2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. BenchChem.
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Center for Biotechnology Information.
